
1-(Prop-2-yn-1-yl)cyclohexan-1-carbonsäure
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and a carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the N-alkylation of cyclohexanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. For example, in catalytic reactions, the prop-2-yn-1-yl group can participate in electron transfer processes, forming reactive intermediates that facilitate the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid include:
1-(Prop-1-en-2-yl)cyclohex-1-ene: This compound has a similar cyclohexane ring but with a different substituent, leading to distinct chemical properties and reactivity.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a prop-2-yn-1-yl group, but attached to an indole ring, used in different synthetic applications.
Biologische Aktivität
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is a carboxylic acid characterized by a cyclohexane ring and a prop-2-yn-1-yl substituent. With the molecular formula C₁₃H₁₈O₂ and a molecular weight of 210.28 g/mol, this compound has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The structure of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid features:
- A cyclohexane ring that contributes to its hydrophobic characteristics.
- A carboxyl group (-COOH) which is crucial for its acidic properties.
- An alkyne moiety that may facilitate unique interactions with biological targets.
Buffering Capacity
Research indicates that 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid acts as a non-ionic organic buffering agent , particularly in cell culture environments where maintaining pH is critical. This buffering capacity can influence enzyme activity and metabolic processes within cells, making it valuable in biochemical research and applications.
Synthesis
The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid can be achieved through several methods, often involving the functionalization of cyclohexane derivatives. The specific methods depend on the desired purity and yield of the final product.
Antimicrobial and Anticancer Properties
Recent investigations have explored the potential antimicrobial and anticancer activities of related compounds derived from 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid. For instance:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating that modifications to the cyclohexane structure can enhance biological activity.
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Derivative A | Antimicrobial | 12.5 | |
Derivative B | Anticancer | 86 |
While the exact mechanism of action for 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is not fully understood, it is hypothesized to involve interactions at the molecular level with various biological targets such as receptors or enzymes. The propynyl group may play a crucial role in these interactions by facilitating covalent bonding .
Eigenschaften
IUPAC Name |
1-prop-2-ynylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRMINYKFUISMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608898 | |
Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72335-52-5 | |
Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.